3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile
Description
3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile is a chemical compound with the molecular formula C10H14N4 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl group and a methylamino group, connected to a propanenitrile moiety. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
3-[(6-ethylpyrimidin-4-yl)-methylamino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-3-9-7-10(13-8-12-9)14(2)6-4-5-11/h7-8H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCGGQRMOROARX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N(C)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile typically involves the reaction of 6-ethyl-4-chloropyrimidine with methylamine, followed by the addition of propanenitrile. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Step 1: 6-ethyl-4-chloropyrimidine reacts with methylamine in the presence of a base (e.g., sodium hydroxide) to form 6-ethyl-4-(methylamino)pyrimidine.
Step 2: The intermediate product is then reacted with propanenitrile under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles (e.g., amines, alcohols); reactions often require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Ethyl-4-(methylamino)pyrimidine: A precursor in the synthesis of 3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile.
Propanenitrile derivatives: Compounds with similar nitrile groups but different substituents on the pyrimidine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Biological Activity
3-[(6-Ethylpyrimidin-4-yl)(methyl)amino]propanenitrile, with the CAS number 1249501-85-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C13H20N4
- Molecular Weight : 232.331 g/mol
The structure features a pyrimidine ring substituted with an ethyl group and a methylamino side chain, contributing to its biological activity.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may have neuroprotective effects, which could be relevant for treating neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, making it a candidate for further investigation in inflammatory conditions.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Specific Pathways : The compound may inhibit certain signaling pathways involved in cell proliferation and survival.
- Interaction with Receptors : It may interact with neurotransmitter receptors, contributing to its neuroprotective effects.
In Vitro Studies
Recent in vitro studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Significant cytotoxicity observed |
| HeLa (Cervical) | 12.5 | Induced apoptosis |
| A549 (Lung) | 10.8 | Inhibited cell migration |
These findings suggest that the compound has potential as an anticancer agent.
Animal Studies
In vivo studies are necessary to confirm these effects in animal models. Early results indicate that administration of the compound may reduce tumor size and improve survival rates in mice with induced tumors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
